

# Synthesis of 7-Nitro-1H-indazole-3-carboxylic acid protocol

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## Compound of Interest

Compound Name: 7-Nitro-1H-indazole-3-carboxylic acid

Cat. No.: B1387194

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An Application Note for the Synthesis of **7-Nitro-1H-indazole-3-carboxylic acid**

## Authored by: A Senior Application Scientist

### Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.<sup>[1][2]</sup> Its unique bicyclic heteroaromatic nature allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including roles as kinase inhibitors in oncology.<sup>[3][4]</sup> Among these, nitroindazole derivatives are particularly valuable as synthetic intermediates, where the nitro group serves as a versatile handle for further chemical transformations and can significantly influence the molecule's interaction with biological targets.<sup>[3][5][6]</sup>

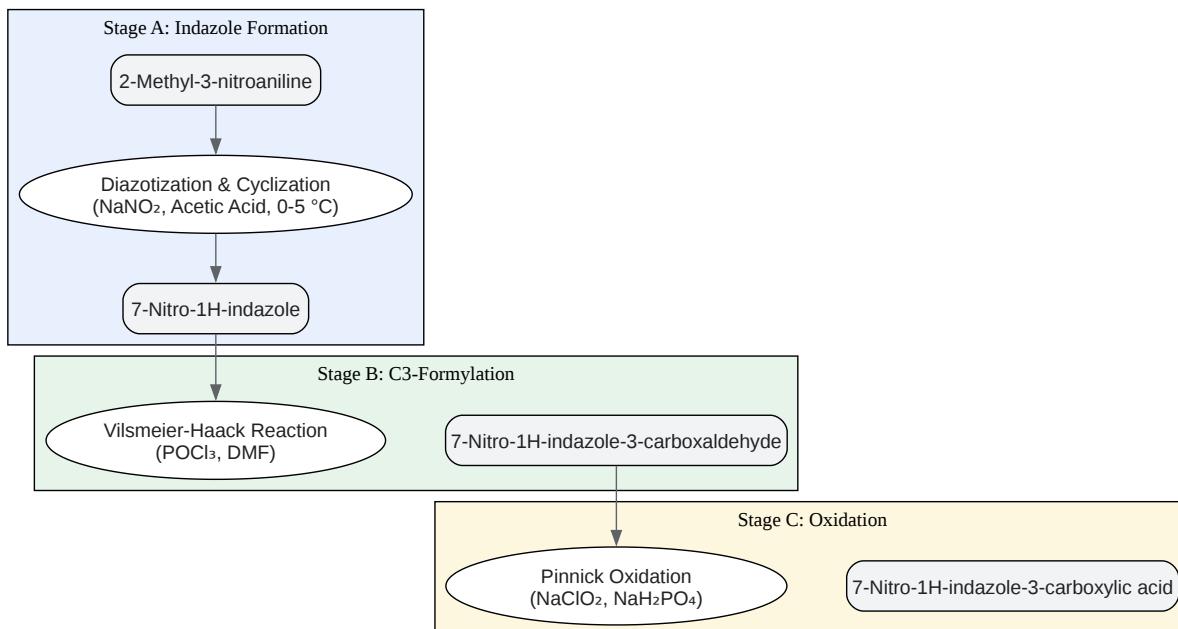
**7-Nitro-1H-indazole-3-carboxylic acid** (CAS No. 660823-32-5) is a key building block for the synthesis of more complex molecules in drug discovery programs.<sup>[7][8]</sup> Its structure combines the reactive potential of the carboxylic acid group at the C3 position with the directing and electronic effects of the nitro group at the C7 position. This guide provides a detailed, three-part protocol for its synthesis, starting from commercially available 2-methyl-3-nitroaniline. The chosen synthetic route is designed for clarity, reproducibility, and scalability, with explanations grounded in established chemical principles.

## PART 1: Overall Synthetic Strategy

The synthesis is structured as a three-stage process. This multi-step approach ensures high purity of intermediates and provides clear control points for monitoring reaction progress.

- Stage A: Diazotization and Cyclization. The synthesis begins with the conversion of 2-methyl-3-nitroaniline into the 7-nitro-1H-indazole core. This is achieved through a classical diazotization reaction followed by an intramolecular cyclization, a robust method for forming the indazole ring from ortho-substituted anilines.[6]
- Stage B: C3-Formylation. The C3 position of the newly formed 7-nitro-1H-indazole is functionalized using a Vilsmeier-Haack reaction. This reaction introduces an aldehyde group, a critical precursor to the desired carboxylic acid. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic systems.
- Stage C: Oxidation. The final step is the selective oxidation of the 7-nitro-1H-indazole-3-carboxaldehyde to the target molecule, **7-Nitro-1H-indazole-3-carboxylic acid**. This is accomplished using a Pinnick oxidation, which is known for its high efficiency and mild conditions, making it ideal for substrates with sensitive functional groups.[9]

## Visualized Synthetic Workflow



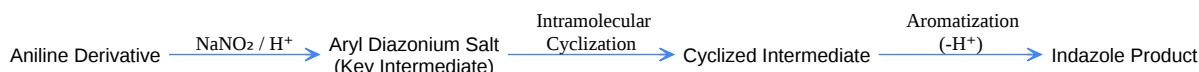
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Caption: Overall workflow for the synthesis of **7-Nitro-1H-indazole-3-carboxylic acid**.

## PART 2: Scientific Integrity & Logic

### Expertise & Experience: The Rationale Behind the Protocol

- Choice of Starting Material: 2-Methyl-3-nitroaniline is an ideal precursor. The ortho arrangement of the amino and methyl groups is essential for the intramolecular cyclization that forms the five-membered pyrazole ring of the indazole system. The pre-existing nitro group at the 3-position of the aniline becomes the 7-nitro group on the indazole, avoiding harsh nitration conditions on the sensitive indazole ring later in the synthesis.
- Mechanism of Indazole Formation: The reaction of the primary aromatic amine with nitrous acid (generated *in situ* from NaNO<sub>2</sub> and a protic acid) forms a diazonium salt. This intermediate is highly electrophilic. The adjacent methyl group, upon deprotonation, becomes nucleophilic and attacks the terminal nitrogen of the diazonium group, initiating the cyclization. Subsequent aromatization yields the stable indazole ring. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the thermally sensitive diazonium salt.[10][11][12]



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Caption: Simplified mechanism for indazole formation via diazotization.

- Trustworthiness Through Self-Validation: This protocol incorporates multiple checkpoints. Reaction completion at each stage should be monitored by Thin-Layer Chromatography (TLC) against the starting material. The precipitation of the product upon workup provides a clear visual cue of successful reaction. The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and Melting Point analysis. The final product is a known compound, and its data can be compared to literature values.[8][13]

## PART 3: Detailed Experimental Protocol

### Safety Precautions

- Hazardous Materials: Handle all reagents with care. Nitro compounds are potentially toxic and should be handled in a well-ventilated fume hood.[14] Phosphorus oxychloride (POCl<sub>3</sub>)

is highly corrosive and reacts violently with water. Aryl diazonium salts can be explosive when isolated and dry; this protocol avoids their isolation.[13]

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

## Materials and Equipment

Reagent/Material	CAS Number	Molecular Wt.	Role
2-Methyl-3-nitroaniline	603-83-8	152.15	Starting Material
Sodium Nitrite (NaNO <sub>2</sub> )	7632-00-0	69.00	Diazotizing Agent
Glacial Acetic Acid	64-19-7	60.05	Solvent/Acid Catalyst
Phosphorus Oxychloride (POCl <sub>3</sub> )	10025-87-3	153.33	Vilsmeier Reagent Precursor
N,N- Dimethylformamide (DMF)	68-12-2	73.09	Solvent/Vilsmeier Reagent
Sodium Chlorite (NaClO <sub>2</sub> )	7758-19-2	90.44	Oxidizing Agent
Sodium Dihydrogen Phosphate (NaH <sub>2</sub> PO <sub>4</sub> )	7558-80-7	119.98	Buffer
2-Methyl-2-butene	513-35-9	70.13	Radical Scavenger
Ethyl Acetate, Dichloromethane	Various	-	Extraction Solvents
Anhydrous Sodium Sulfate	7757-82-6	142.04	Drying Agent

- Equipment: Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser), magnetic stirrer with heating plate, ice bath, rotary evaporator, TLC plates, Buchner funnel, and vacuum filtration apparatus.

## Stage A: Synthesis of 7-Nitro-1H-indazole

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL). Cool the resulting solution to 0-5 °C in an ice-salt bath.
- Diazotization: In a separate beaker, dissolve sodium nitrite (5.0 g, 72.5 mmol, 1.1 eq) in deionized water (15 mL). Add this aqueous solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
- Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. The formation of the diazonium salt is typically accompanied by a color change.
- Workup and Isolation: Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A yellow precipitate of 7-nitro-1H-indazole will form.
- Purification: Allow the suspension to stir for 30 minutes in the ice bath. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL). Dry the solid under vacuum at 50 °C to yield 7-nitro-1H-indazole.
  - Expected Yield: 80-90%.
  - Characterization: The product should be a yellow solid.[\[14\]](#)

## Stage B: Synthesis of 7-Nitro-1H-indazole-3-carboxaldehyde

- Vilsmeier Reagent Preparation: In a 250 mL flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 30 mL) to 0 °C. Slowly add phosphorus oxychloride (POCl<sub>3</sub>, 8.0 mL, 86.0 mmol, 1.5 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
- Reaction: Dissolve 7-nitro-1H-indazole (9.3 g, 57.0 mmol) from Stage A in DMF (50 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
- Heating: After addition, allow the mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is

consumed.

- Hydrolysis and Workup: Cool the reaction mixture to room temperature and then pour it carefully onto 400 g of crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7. A precipitate will form.
- Isolation and Purification: Stir the suspension for 1 hour. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 7-nitro-1H-indazole-3-carboxaldehyde.
  - Expected Yield: 60-75%.

## Stage C: Synthesis of 7-Nitro-1H-indazole-3-carboxylic acid

- Reaction Setup: In a 500 mL flask, suspend 7-nitro-1H-indazole-3-carboxaldehyde (8.0 g, 41.8 mmol) in a mixture of tert-butanol (150 mL) and water (50 mL). Add 2-methyl-2-butene (11.0 mL, 104.5 mmol, 2.5 eq) to act as a chlorine scavenger.
- Oxidation: In a separate flask, dissolve sodium chlorite ( $\text{NaClO}_2$ , 7.6 g, 84.0 mmol, 2.0 eq) and sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ , 7.5 g, 62.7 mmol, 1.5 eq) in water (50 mL). Add this solution dropwise to the aldehyde suspension at room temperature over 1 hour.
- Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the aldehyde by TLC.
- Workup: Cool the reaction mixture in an ice bath. Adjust the pH to ~2-3 by the slow addition of 1 M HCl. A pale yellow precipitate of the carboxylic acid will form.
- Isolation and Purification: Stir the slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove inorganic salts. Dry the solid under high vacuum at 60 °C to afford the final product, **7-Nitro-1H-indazole-3-carboxylic acid**.
  - Expected Yield: 85-95%.

- Characterization: The final product is an off-white to pale yellow solid. Molecular Formula: C<sub>8</sub>H<sub>5</sub>N<sub>3</sub>O<sub>4</sub>, Molecular Weight: 207.14 g/mol .[\[7\]](#)[\[8\]](#)

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